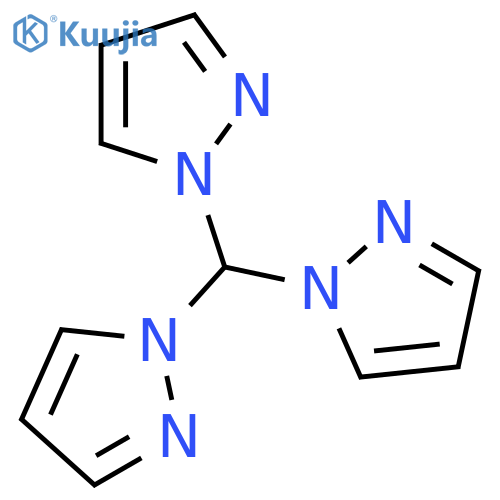

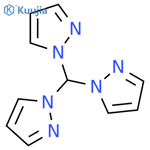

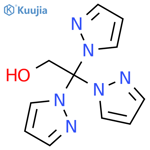

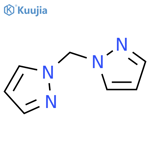

Flash vacuum pyrolysis of bis- and tris(pyrazol-1-yl)methane. A radical reaction

,

Tetrahedron,

1988,

44(20),

6429-34